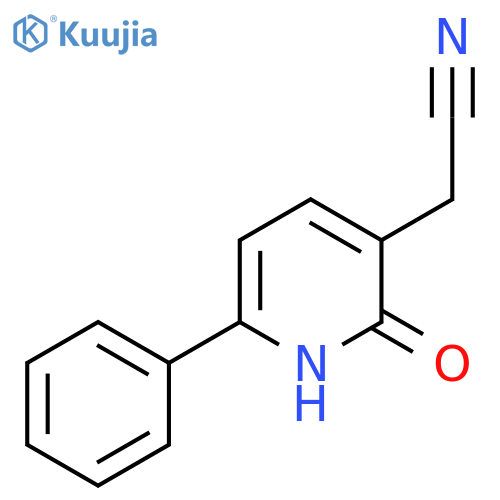Cas no 1506393-67-4 (2-Hydroxy-6-phenylpyridine-3-acetonitrile)

1506393-67-4 structure
商品名:2-Hydroxy-6-phenylpyridine-3-acetonitrile
CAS番号:1506393-67-4
MF:C13H10N2O
メガワット:210.23130273819
CID:4907860
2-Hydroxy-6-phenylpyridine-3-acetonitrile 化学的及び物理的性質
名前と識別子
-
- 2-Hydroxy-6-phenylpyridine-3-acetonitrile
-
- インチ: 1S/C13H10N2O/c14-9-8-11-6-7-12(15-13(11)16)10-4-2-1-3-5-10/h1-7H,8H2,(H,15,16)
- InChIKey: QKYXWCTUQBNRSD-UHFFFAOYSA-N
- ほほえんだ: O=C1C(CC#N)=CC=C(C2C=CC=CC=2)N1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 391
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 52.9
2-Hydroxy-6-phenylpyridine-3-acetonitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029003221-500mg |
2-Hydroxy-6-phenylpyridine-3-acetonitrile |
1506393-67-4 | 95% | 500mg |
$1,701.85 | 2022-04-02 | |
| Alichem | A029003221-1g |
2-Hydroxy-6-phenylpyridine-3-acetonitrile |
1506393-67-4 | 95% | 1g |
$3,155.55 | 2022-04-02 | |
| Alichem | A029003221-250mg |
2-Hydroxy-6-phenylpyridine-3-acetonitrile |
1506393-67-4 | 95% | 250mg |
$1,038.80 | 2022-04-02 |
2-Hydroxy-6-phenylpyridine-3-acetonitrile 関連文献
-
Chien-Chung Peng,Chiung Wen Kuo,Di-Yen Chueh,Hsiao-Mei Wu,Yuan-Hsuan Liu,Peilin Chen RSC Adv., 2018,8, 30320-30329
-
Yue Liu,Qian Zhao,Xiaohong Wang,Shiwu Li RSC Adv., 2013,3, 13748-13755
-
Yu Zhang,Jérémy R. Rouxel,Jochen Autschbach,Niranjan Govind,Shaul Mukamel Chem. Sci., 2017,8, 5969-5978
-
Priyanka Tiwari,Manish Yadav,Aiswarjya Bastia,G. C. Pandey,Chandana Rath New J. Chem., 2021,45, 22396-22405
-
Fred Wudl Energy Environ. Sci., 2013,6, 392-406
1506393-67-4 (2-Hydroxy-6-phenylpyridine-3-acetonitrile) 関連製品
- 266346-59-2(9H-Fluorene, 9-(dimethylsilyl)-)
- 1554146-96-1(4-4-(2-aminoethyl)-1H-pyrazol-1-ylphenol)
- 1213-33-8(Benzenamine,2-[(4-methylphenyl)sulfonyl]-)
- 898349-44-5(N'-(2-cyanophenyl)-N-propylethanediamide)
- 1250795-35-7(1-2-(dimethylamino)ethyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid)
- 2228541-75-9(methyl 2-hydroxy-3-4-(2-methylpropyl)phenylpropanoate)
- 1325687-18-0(5-1-(2,6-difluorobenzoyl)azetidin-3-yl-3-(thiophen-2-yl)-1,2,4-oxadiazole)
- 2228320-83-8(2-bromo-4-2-(1-hydroxycyclopropyl)ethylphenol)
- 2098075-72-8(1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one)
- 2229199-51-1(4-(2-methyloxolan-3-yl)-1,3-oxazolidin-2-one)
推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
